5-Bromo-3-fluoropyridazine
Description
5-Bromo-3-fluoropyridazine is a halogenated heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with bromine and fluorine at the 5- and 3-positions, respectively. Such compounds are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and ability to modulate electronic and steric properties [1] [6].
Hypothetical Properties (Based on Analogy):
- Molecular Formula: C₄H₂BrFN₂
- Molecular Weight: ~189.98 g/mol
- Key Features: The electron-withdrawing effects of bromine and fluorine enhance electrophilic substitution reactivity, while the pyridazine ring’s dual nitrogen atoms influence hydrogen bonding and solubility.
Properties
CAS No. |
1337881-84-1 |
|---|---|
Molecular Formula |
C4H2BrFN2 |
Molecular Weight |
176.97 g/mol |
IUPAC Name |
5-bromo-3-fluoropyridazine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI Key |
RSIRLHMAQUJXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of 5-Bromo-3-fluoropyridazine may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, with solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 3-fluoro-5-aminopyridazine or 3-fluoro-5-thiopyridazine.
Oxidation and Reduction: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.
Scientific Research Applications
5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The following table summarizes key brominated and fluorinated heterocycles, highlighting structural similarities, physicochemical properties, and applications.
Structural and Functional Analysis
Halogen Effects
- Bromine : Enhances molecular weight and polarizability, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorine : Reduces basicity of the nitrogen atoms and increases metabolic stability in pharmaceuticals. Fluorine’s electronegativity also improves membrane permeability .
Ring System Differences
- Pyridazine vs.
Substituent Impact
- Electron-Withdrawing Groups (e.g., COOH, F) : Stabilize negative charges, favoring reactions like deprotonation or metal coordination .
- Electron-Donating Groups (e.g., OCH₃, NH₂) : Increase electron density on the ring, promoting electrophilic substitutions .
Limitations and Knowledge Gaps
- Direct data on 5-Bromo-3-fluoropyridazine’s synthesis, toxicity, or applications is absent in the provided evidence. Current insights rely on extrapolation from pyridine and pyridazine analogs.
- Contradictions arise in substituent effects: For example, methoxy groups enhance lipophilicity but may reduce water solubility, complicating formulation .
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